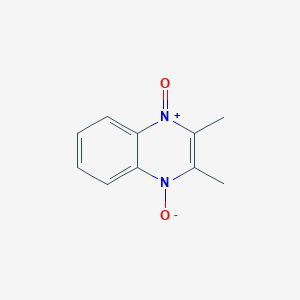

2,3-Dimethylquinoxaline 1,4-dioxide

Description

General Significance of N-Oxides in Organic Chemistry and Medicinal Chemistry Research

Nitrogen heterocyclic N-oxides are a class of compounds characterized by a nitrogen atom in a heterocyclic ring being oxidized to form an N-oxide group (N+–O−). This functional group imparts distinct properties to the parent molecule, significantly influencing its chemical reactivity and biological activity. The high polarity of the N-oxide bond leads to increased water solubility and the ability to form strong hydrogen bonds, which can be advantageous in drug design. nih.govacs.org In medicinal chemistry, N-oxides are explored as prodrugs, as the N-oxide group can be reduced in vivo, particularly in hypoxic (low oxygen) environments characteristic of solid tumors, to release the active form of a drug. acs.org This redox reactivity is a cornerstone of their application in developing targeted cancer therapies. acs.orgbohrium.com Furthermore, polymeric N-oxides have demonstrated excellent blood compatibility and resistance to microbial adhesion, making them promising materials for biomedical applications. nih.gov

The introduction of an N-oxide moiety can also alter the electronic properties of a heterocyclic system, influencing its reactivity in various organic transformations. They can act as versatile intermediates in the synthesis of a wide range of functionalized heterocyclic compounds. nih.gov

Historical Context and Evolution of Quinoxaline (B1680401) Chemistry

Quinoxaline, a bicyclic heteroaromatic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, has a rich history in organic chemistry. wikipedia.org The first synthesis of a quinoxaline derivative was reported in 1884 by Korner and Hinsberg, who achieved this through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.com This fundamental reaction laid the groundwork for the extensive exploration of quinoxaline chemistry.

Over the decades, the synthesis of quinoxalines has evolved significantly, with numerous methods being developed to introduce a wide array of substituents onto the quinoxaline scaffold. mdpi.com These synthetic advancements have been driven by the recognition of the diverse biological activities exhibited by quinoxaline derivatives, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. researchgate.netresearchgate.net

Positioning of Quinoxaline 1,4-Dioxides within Nitrogen Heterocyclic Systems

Quinoxaline 1,4-dioxides represent a specific and important subclass of quinoxaline derivatives and nitrogen heterocyclic N-oxides. mdpi.comnih.gov The presence of two N-oxide groups in the pyrazine ring significantly enhances the biological potential of the quinoxaline core. mdpi.com These compounds are recognized as privileged structures in medicinal chemistry due to their broad spectrum of pharmacological activities. mdpi.comresearchgate.net

The chemistry of quinoxaline 1,4-dioxides is largely shaped by the two N-oxide functionalities. These groups activate the heterocyclic ring, making it susceptible to various chemical transformations and rearrangements. mdpi.com A key synthetic route to quinoxaline 1,4-dioxides is the Beirut reaction, which involves the cyclization of benzofuroxans with enamines or enols. mdpi.com This method has been instrumental in the preparation of a wide range of substituted quinoxaline 1,4-dioxides for biological evaluation. mdpi.com

Academic Research Trajectories of 2,3-Dimethylquinoxaline (B146804) 1,4-Dioxide

2,3-Dimethylquinoxaline 1,4-dioxide, as a fundamental representative of this class of compounds, has been a subject of focused academic research. Its synthesis and chemical properties have been investigated to understand the fundamental reactivity of the quinoxaline 1,4-dioxide system. A primary method for its synthesis involves the reaction of o-benzoquinone dioxime with 2,3-butanedione. mdpi.com Another significant preparative method is the Beirut reaction, starting from benzofuroxan (B160326). mdpi.com

Early research on this compound and its derivatives highlighted their potential as antibacterial agents. nih.gov Subsequent studies have expanded to explore a wider range of biological activities, driven by the versatile chemistry of the quinoxaline 1,4-dioxide scaffold.

Overview of Key Academic Research Areas

Academic research on this compound and its derivatives is concentrated in several key areas:

Synthesis and Chemical Transformations: A significant body of research focuses on the synthesis of this compound and its subsequent chemical modifications. This includes the transformation of the methyl groups at the 2 and 3 positions to introduce diverse functional groups, leading to the generation of libraries of novel compounds for biological screening. mdpi.com

Biological Activity Studies: The primary driver of research into this compound is its potential as a bioactive molecule. Extensive studies have been conducted to evaluate its efficacy against various pathogens and disease models. This includes investigations into its antibacterial, antifungal, antiparasitic, and antitumor activities. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies: A crucial aspect of the research involves understanding how the chemical structure of this compound and its derivatives relates to their biological activity. By systematically modifying the substituents on the quinoxaline ring, researchers aim to identify the key structural features responsible for specific biological effects. mdpi.com This knowledge is vital for the rational design of more potent and selective therapeutic agents.

Thermochemical and Photochemical Studies: The fundamental physicochemical properties of this compound have also been a subject of investigation. Thermochemical studies have determined its standard molar enthalpy of formation and the mean bond dissociation enthalpy of the N-O bond, providing insights into its stability and reactivity. researchgate.net Photochemical studies have explored the rearrangements that can occur upon irradiation. mdpi.com

Interactive Data Tables

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₂ | nist.gov |

| Molecular Weight | 190.1986 g/mol | nist.gov |

| CAS Registry Number | 5432-74-6 | nist.gov |

| IUPAC Name | This compound | nist.gov |

| Synonyms | Quinoxaline, 2,3-dimethyl-, 1,4-dioxide; 2,3-Dimethylquinoxaline dioxide; 2,3-Dimethylquinoxaline di-N-oxide; 2,3-Dimethylquinoxaline N,N'-dioxide | nist.gov |

| Enthalpy of Sublimation (ΔsubH°) | 124.4 ± 2.7 kJ/mol | nist.gov |

Reported Biological Activities of Quinoxaline 1,4-Dioxide Derivatives

| Activity | Description | Key Findings | References |

| Antibacterial | Effective against a range of Gram-positive and Gram-negative bacteria. | The 1,4-di-N-oxide moiety is often crucial for activity. Substituents at the 2, 3, 6, and 7 positions significantly influence potency. | researchgate.netmdpi.commdpi.com |

| Antimycobacterial | Shows inhibitory activity against Mycobacterium tuberculosis. | The 1,4-di-N-oxide groups are important for activity. | nih.gov |

| Antifungal | Active against various fungal strains, including Candida albicans and Saccharomyces cerevisiae. | 2,3-diphenyl quinoxaline 1,4-dioxide derivatives have shown promise. | frontiersin.org |

| Antiparasitic | Demonstrates activity against parasites such as Trypanosoma cruzi and Leishmania peruviana. | Inhibition of mitochondrial dehydrogenases is a proposed mechanism against T. cruzi. | frontiersin.org |

| Antitumor | Exhibits cytotoxicity against various cancer cell lines, particularly under hypoxic conditions. | Can act as bioreductive prodrugs and some derivatives can inhibit HIF-1α expression. | nih.govfrontiersin.org |

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethyl-4-oxidoquinoxalin-1-ium 1-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7-8(2)12(14)10-6-4-3-5-9(10)11(7)13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDQSYZOPRMHHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30202691 | |

| Record name | 2,3-Dimethylquinoxaline 1,4-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5432-74-6 | |

| Record name | Quinoxaline, 2,3-dimethyl-, 1,4-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5432-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethylquinoxaline 1,4-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005432746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5432-74-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC21658 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21658 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethylquinoxaline 1,4-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 Dimethylquinoxaline 1,4 Dioxide and Its Analogues

Classical Approaches to Quinoxaline (B1680401) 1,4-Dioxide Core Formation

The foundational methods for constructing the quinoxaline 1,4-dioxide core have been pivotal in the exploration of these heterocyclic compounds. These classical approaches, while sometimes limited in scope or efficiency, laid the groundwork for future synthetic innovations.

Cyclization Reactions of Benzofuroxans (Beirut Reaction)

The Beirut reaction, first described by M.J. Haddadin and C.H. Issidorides in 1965, is a cornerstone in the synthesis of quinoxaline 1,4-dioxides. nih.govmdpi.com This reaction involves the cyclization of benzofuroxans (also known as benzofurazan (B1196253) oxides) with various nucleophilic partners. researchgate.net Initially, the reaction was demonstrated through the condensation of benzofuroxans with enamines. nih.govmdpi.com For instance, the reaction of benzofuroxan (B160326) with an enamine like morpholinylcyclohexene yields the corresponding 2,3-tetramethylenequinoxaline 1,4-dioxide. nih.govmdpi.com

The versatility of the Beirut reaction has been expanded to include reactions with enolates derived from β-dicarbonyl compounds, such as β-diketones and β-ketoesters, as well as aldehydes or ketones possessing two α-hydrogens. sbq.org.brnih.gov The reaction mechanism is believed to involve the nucleophilic attack of the enamine or enolate on the benzofuroxan, followed by a ring-closure and subsequent elimination of water to form the stable quinoxaline 1,4-dioxide ring system. sbq.org.br The reaction conditions can be varied, with common systems including the use of catalysts like triethylamine (B128534) or potassium hydroxide (B78521) in solvents such as methanol. nih.gov However, these traditional methods often require long reaction times, ranging from 8 hours to 2 days, with yields typically falling between 50% and 80%. nih.gov

The regioselectivity of the Beirut reaction, particularly with substituted benzofuroxans, is a critical aspect that influences the final structure of the product. sbq.org.br Research has focused on understanding and controlling this regioselectivity by varying the starting materials, catalysts, and reaction conditions to optimize the yield of the desired quinoxaline 1,4-dioxide. nih.gov

| Reactants | Catalyst/Solvent | Product | Yield | Reference |

| Benzofuroxan and morpholinylcyclohexene | - | 2,3-tetramethylenequinoxaline 1,4-dioxide | Moderate | nih.govmdpi.com |

| Benzofuroxan and benzylacetone | Methanol/Ammonia | 2-benzyl-3-methylquinoxaline 1,4-dioxide | - | sbq.org.br |

| Benzofuroxan and phenoxyacetone | Methanol/Ammonia | 2-phenoxy-3-methylquinoxaline 1,4-dioxide | - | sbq.org.br |

| Benzofuroxan derivatives and β-diketone ester compounds | NaH/THF | Quinoxaline 1,4-di-N-oxide analogues | 60-80% | nih.gov |

| Benzofuroxane and active methylene (B1212753) nitriles | - | 2-aminoquinoxaline-1,4-dioxides | - | researchgate.net |

Condensation of o-Benzoquinone Dioxime with Dicarbonyl Compounds

An alternative classical route to quinoxaline 1,4-dioxides, particularly those unsubstituted on the benzene (B151609) ring, involves the condensation of o-benzoquinone dioxime with 1,2-dicarbonyl compounds. nih.govmdpi.com This method, while effective for certain derivatives, is generally less efficient than the Beirut reaction. nih.gov The reaction proceeds through the formation of a di-N-oxide bridge between the two nitrogen atoms of the quinoxaline ring. The starting material, o-benzoquinone dioxime, can be obtained from the in vitro metabolism of benzofuroxan. researchgate.netnih.gov

Advanced and Green Synthetic Protocols

In recent years, there has been a significant push towards developing more efficient, environmentally friendly, and versatile methods for the synthesis of quinoxaline 1,4-dioxides. These advanced protocols aim to overcome the limitations of classical methods, such as long reaction times, harsh conditions, and the use of hazardous reagents.

One-Pot Synthetic Strategies

One-pot syntheses offer a streamlined approach to complex molecules by combining multiple reaction steps into a single procedure, thereby reducing waste and improving efficiency. ias.ac.insapub.org For the synthesis of quinoxaline derivatives, one-pot methods have been developed that involve the reaction of o-phenylenediamines with various substrates. For example, an efficient one-pot synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives has been achieved at room temperature from substituted o-phenylenediamine (B120857) and oxalic acid under solvent-free grinding conditions. ias.ac.inresearchgate.net This method boasts excellent atom economy. ias.ac.in

Another one-pot approach involves the copper-catalyzed reaction of 2-iodoanilines, arylacetaldehydes, and sodium azide (B81097) to produce quinoxalines in good yields. organic-chemistry.org Similarly, a one-pot, three-component reaction of o-phenylenediamine, an aldehyde, and an alkyne catalyzed by copper(I) iodide has been reported for the synthesis of 2,3-disubstituted quinoxalines. sapub.org

| Reactants | Catalyst/Conditions | Product | Reference |

| Substituted o-phenylenediamine and oxalic acid | Solvent-free grinding, room temperature | 1,4-dihydro-quinoxaline-2,3-dione derivatives | ias.ac.inresearchgate.net |

| 2-Iodoanilines, arylacetaldehydes, and sodium azide | CuI, K2CO3, DMSO, 80°C | Quinoxalines | organic-chemistry.org |

| o-Phenylenediamine, aldehyde, and alkyne | CuI | 2,3-Disubstituted quinoxalines | sapub.org |

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. researchgate.netudayton.edutsijournals.com In the context of quinoxaline 1,4-dioxide synthesis, microwave irradiation has been successfully applied to the Beirut reaction. researchgate.net For instance, the reaction of 2,3-dimethylquinoxaline (B146804) with SeO2 under microwave irradiation facilitates the synthesis of 2-formyl-3-methylquinoxaline 1,4-dioxide. nih.gov

Furthermore, solvent-free microwave-assisted procedures using solid supports like florisil (B1214189) and montmorillonite (B579905) KSF and K10 have been shown to be more efficient than the conventional Beirut reaction, offering shorter reaction times and higher yields. researchgate.net These solid supports act as catalysts and provide an environmentally friendly alternative to traditional methods. researchgate.net The synthesis of various quinoxaline derivatives has been achieved in just a few minutes under microwave irradiation, demonstrating the significant advantage of this technology. udayton.edutsijournals.com

| Reactants | Catalyst/Conditions | Product | Key Advantages | Reference |

| 2,3-Dimethylquinoxaline | SeO2, Microwave irradiation | 2-Formyl-3-methylquinoxaline 1,4-dioxide | - | nih.gov |

| Benzofuroxan and various partners | Florisil, Montmorillonite KSF, K10, Microwave, Solvent-free | Quinoxaline 1,4-di-N-oxide derivatives | Reduced reaction time, increased yield, green method | researchgate.net |

| Dichloroquinoxaline and nucleophiles | Triethylamine, Microwave, 160°C | Disubstituted quinoxaline derivatives | Short reaction time (5 minutes) | udayton.edu |

| o-Phenylenediamine and various dicarbonyl compounds | Microwave, 160 watts, 60 seconds | Quinoxaline and substituted quinoxalines | Rapid, solvent-free | tsijournals.com |

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions for the synthesis of quinoxaline derivatives aligns with the principles of green chemistry, aiming to reduce waste and avoid the use of potentially harmful solvents. ijiset.com One such approach involves the synthesis of quinoxalines under microwave irradiation without the use of a catalyst or solvent. ijiset.com For instance, the reaction of o-phenylenediamine with benzil (B1666583) to form 2,3-diphenylquinoxaline (B159395) has been achieved with high yields in short reaction times under microwave conditions. ijiset.com

Another green technique that has been successfully employed is the use of ultrasonic waves. This method has demonstrated significant improvements in yield and reduction in reaction time compared to conventional methods. For example, the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil can be accomplished in just 8 minutes with a 97% yield using ultrasound, a significant improvement over traditional reflux methods. ijiset.com These solvent-free and energy-efficient methods present viable and environmentally friendly alternatives for the synthesis of the quinoxaline scaffold, which can be adapted for the production of 2,3-dimethylquinoxaline and its subsequent oxidation to the 1,4-dioxide.

Regioselectivity and Stereochemical Considerations in Synthesis

The synthesis of substituted quinoxaline 1,4-dioxides requires careful consideration of regioselectivity and stereochemistry, which dictate the final arrangement of atoms in the molecule. researchgate.netuou.ac.in Stereochemistry is the study of the three-dimensional arrangement of atoms in molecules. researchgate.net When synthesizing complex quinoxaline derivatives, particularly those with chiral centers, controlling the stereochemical outcome is crucial.

For example, in the synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-dimethylquinoxaline-2,3-diones, the stereochemistry at the amino acid moiety significantly impacts the biological activity. nih.gov The S-isomer was found to be substantially more potent in binding assays than the R-isomer, highlighting the importance of stereocontrol in the synthesis of biologically active quinoxalines. nih.gov While 2,3-dimethylquinoxaline 1,4-dioxide itself is not chiral, the introduction of different substituents at the 2 and 3 positions or on the benzene ring can lead to the formation of stereoisomers. researchgate.netnist.gov

Geometrical isomerism, a type of stereoisomerism, can arise in molecules with restricted rotation, such as around a double bond. uou.ac.in The E/Z notation is used to designate the configuration of these isomers based on the priority of the substituents. uou.ac.in Although not directly applicable to the core ring system of this compound, understanding these principles is vital when designing syntheses for more complex analogues with unsaturated side chains.

Synthesis of Precursors and Intermediates (e.g., 2,3-Dimethylquinoxaline)

The primary precursor for the synthesis of this compound is 2,3-dimethylquinoxaline. researchgate.net A common and effective method for synthesizing 2,3-dimethylquinoxaline involves the condensation reaction of o-phenylenediamine with a 1,2-dicarbonyl compound, in this case, diacetyl (also known as 2,3-butanedione). chemicalbook.comrsc.org

A general procedure for this synthesis involves reacting o-phenylenediamine with diacetylmonoxime in a warm aqueous solution containing acetic acid. rsc.org This reaction initially produces an intermediate which can then be converted to 2,3-dimethylquinoxaline. rsc.org An improved yield of up to 90% can be achieved by using two molar equivalents of the monoxime per mole of the diamine. rsc.org

Alternatively, a more direct approach involves the reaction of o-phenylenediamine with diacetyl. This can be carried out in a solvent like methanol, often with a catalyst such as saccharin, at room temperature. chemicalbook.com The resulting product, 2,3-dimethylquinoxaline, can then be isolated by filtration after precipitation in water. chemicalbook.com The identity and purity of the synthesized 2,3-dimethylquinoxaline are typically confirmed using spectroscopic methods like 1H NMR and 13C NMR, and by comparing its melting point to literature values. chemicalbook.comrsc.org Once 2,3-dimethylquinoxaline is obtained, it can be oxidized to form this compound.

Interactive Data Table: Synthesis of 2,3-Dimethylquinoxaline

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Conditions | Yield |

| o-Phenylenediamine | Diacetylmonoxime | Aqueous Acetic Acid | None | Warm | ~70-90% |

| o-Phenylenediamine | Diacetyl | Methanol | Saccharin | Room Temp. | 92% |

Chemical Transformations and Reactivity of 2,3 Dimethylquinoxaline 1,4 Dioxide

Reactions Involving the N-Oxide Moiety

The N-oxide groups are the primary sites for several key transformations, including rearrangements induced by light, removal of oxygen atoms, and attack by electron-rich species.

Quinoxaline (B1680401) 1,4-dioxides, including the 2,3-dimethyl derivative, exhibit sensitivity to ultraviolet (UV) irradiation. This exposure can trigger photoinduced rearrangements, leading to the formation of various isomeric products. The specific outcome of these photoreactions is highly dependent on the substitution pattern of the starting quinoxaline 1,4-dioxide. nih.gov For instance, photolysis of aqueous solutions of 2-substituted quinoxaline 1,4-dioxides can lead to their isomerization into 3-oxoquinoxaline 1-N-oxides in high yields. nih.govmdpi.com This transformation is believed to proceed through an intermediate oxaziridine (B8769555) structure. nih.gov

The N-oxide functional groups can be readily reduced or completely deoxygenated under various reaction conditions. These reactions can occur upon treatment with nucleophiles or acid halides. nih.govmdpi.com Such deoxygenation is also frequently observed under basic conditions. nih.gov The tendency for deoxygenation is particularly pronounced in derivatives that possess two electron-withdrawing groups at the 2 and 3 positions of the quinoxaline core. nih.govmdpi.com This reactivity, while useful for synthesizing certain derivatives, can also limit the scope of other functional group transformations by reducing the yield of the desired N-oxide product. nih.govmdpi.com

The N-oxide groups in 2,3-dimethylquinoxaline (B146804) 1,4-dioxide are electron-withdrawing, which activates the quinoxaline nucleus for nucleophilic attack. nih.govmdpi.com While nucleophiles can attack the carbon atoms of the heterocyclic core, they can also directly interact with the N-oxide moiety, often leading to deoxygenation as a competing reaction pathway. nih.gov This dual reactivity allows for a range of transformations, though it can also complicate synthetic routes by producing mixtures of products.

Transformations of Alkyl Substituents at Positions 2 and 3

The methyl groups at the C2 and C3 positions are not inert and can undergo various chemical modifications, providing a key route to functionalized quinoxaline 1,4-dioxides.

The methyl groups of 2,3-dimethylquinoxaline 1,4-dioxide can be halogenated. A notable example is the bromination reaction, which yields 2,3-bis(bromomethyl)quinoxaline (B1328767) 1,4-dioxide. nih.govmdpi.com This di-brominated product is a valuable intermediate for the synthesis of other derivatives, including the antibacterial drugs quinoxidine (B158214) and dioxidine. nih.gov

Table 1: Bromination of this compound

| Reactant | Reagent | Product | Reference |

| This compound | Bromine | 2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide | nih.gov, mdpi.com |

The methyl groups can be oxidized to introduce carbonyl functionalities. For example, the treatment of this compound with selenium dioxide (SeO₂) under microwave irradiation conditions results in the oxidation of one of the methyl groups to a formyl group, yielding 2-formyl-3-methylquinoxaline 1,4-dioxide. nih.gov This aldehyde can then be used in subsequent reactions, such as condensation with hydrazine (B178648) derivatives to form hydrazones with potential biological activity. nih.gov

Table 2: Oxidation of this compound

| Reactant | Oxidizing Agent | Product | Reference |

| This compound | Selenium Dioxide (SeO₂) | 2-Formyl-3-methylquinoxaline 1,4-dioxide | nih.gov |

Condensation Reactions of Methyl Groups

The methyl groups at the C2 and C3 positions of this compound are activated by the electron-withdrawing nature of the N-oxidized pyrazine (B50134) ring, making them susceptible to condensation reactions. These reactions are crucial for the synthesis of more complex derivatives with extended conjugation and diverse functionalities.

A primary example is the Knoevenagel condensation, a variant of the aldol (B89426) condensation, which involves the reaction of an active hydrogen compound with a carbonyl group, typically an aldehyde or ketone, followed by dehydration. wikipedia.orgsigmaaldrich.com In the context of this compound, one of the methyl groups can act as the active hydrogen component after deprotonation by a base.

Research has demonstrated the successful condensation of 2-methylquinoxaline (B147225) 1,4-dioxide derivatives with various aldehydes. For instance, the reaction of 2-methylquinoxaline 1,4-dioxide with aldehydes such as furfural, 2-thiophenecarboxaldehyde, and 2-pyridinecarboxaldehyde (B72084) in the presence of 5% sodium hydroxide (B78521) yields the corresponding vinyl-substituted quinoxaline 1,4-dioxides. These reactions typically produce yellow crystalline products, indicating the formation of a conjugated system.

Table 1: Knoevenagel Condensation of 2-Methylquinoxaline 1,4-Dioxide with Various Aldehydes

| Aldehyde | Product |

| Furfural | 2-[2-(2-Furyl)ethenyl]quinoxaline 1,4-dioxide |

| 2-Thiophenecarboxaldehyde | 2-[2-(Thiophen-2-yl)ethenyl]quinoxaline 1,4-dioxide |

| 2-Pyridinecarboxaldehyde | 2-[2-(Pyridin-2-yl)ethenyl]quinoxaline 1,4-dioxide |

| Cinnamaldehyde | 2-[4-Phenylbuta-1,3-dien-1-yl]quinoxaline 1,4-dioxide |

Furthermore, the methyl groups can be first oxidized to an aldehyde, which then undergoes condensation. Oxidation of this compound with selenium dioxide (SeO₂) can yield 2-formyl-3-methylquinoxaline 1,4-dioxide. nih.gov This aldehyde can then be condensed with hydrazine derivatives to form hydrazones, which have shown significant antitubercular activity. nih.gov

Nucleophilic Substitution on the Quinoxaline Core

The quinoxaline 1,4-dioxide ring system is electron-deficient, which facilitates nucleophilic substitution reactions, particularly at the pyrazine and benzene (B151609) rings. The presence of the N-oxide groups enhances the electrophilicity of the ring carbons, making them susceptible to attack by nucleophiles. nih.gov

Nucleophilic substitution can occur at the C2 and C3 positions if a suitable leaving group is present. More commonly, substitutions are observed on the benzene portion of the quinoxaline core, especially if activating groups are present. For example, the substitution of halogen atoms in the benzene ring of quinoxaline 1,4-dioxides proceeds efficiently, particularly when the halogens are at the C6 and C7 positions, activated by the electron-withdrawing pyrazine nucleus. nih.gov

A series of 6(7)-aminoquinoxaline-2-carbonitrile 1,4-dioxides have been synthesized through the nucleophilic substitution of halogen atoms by various diamines in DMF, achieving moderate to good yields (40–85%). nih.gov For 6,7-dihalogenated derivatives, the substitution occurs regioselectively at the C6 position, a preference attributed to the electron-withdrawing effect of the nitrile group at the C2 position. nih.gov

Table 2: Nucleophilic Substitution on Halogenated Quinoxaline 1,4-Dioxides nih.gov

| Starting Material | Nucleophile | Product | Yield |

| 7-Chloro-3-phenylquinoxaline-2-carbonitrile 1,4-dioxide | Diamine | 7-Amino-3-phenylquinoxaline-2-carbonitrile 1,4-dioxide derivative | 40-85% |

| 6,7-Dichloro-3-phenylquinoxaline-2-carbonitrile 1,4-dioxide | Diamine | 6-Amino-7-chloro-3-phenylquinoxaline-2-carbonitrile 1,4-dioxide derivative | Moderate-Good |

| 2-Acyl-6,7-difluoro-3-methylquinoxaline 1,4-dioxides | Piperazine (B1678402)/Azoles | 6-Amino-2-acyl-7-fluoro-3-methylquinoxaline 1,4-dioxide derivatives | - |

The introduction of amino groups via nucleophilic substitution is a key strategy to increase the aqueous solubility and bioavailability of these compounds for pharmaceutical applications. nih.gov

Electrophilic Reactions and Functionalization

The N-oxide groups in this compound are electron-withdrawing, which generally deactivates the heterocyclic system towards electrophilic attack. nih.gov The formation of the first N-oxide deactivates the ring, making the introduction of the second N-oxide via oxidation of the parent quinoxaline challenging with standard reagents like peroxy acids. nih.gov However, more potent oxidizing agents, such as a complex of hypofluorous acid with acetonitrile, can achieve quantitative yields. nih.gov

Despite the deactivation of the pyrazine ring, electrophilic substitution can occur on the benzene ring. The di-N-oxide moiety acts as a deactivating, meta-directing group. This was observed in the sulfochlorination of 3-phenylquinoxaline-2-carbonitrile 1,4-dioxide. nih.gov The reaction with chlorosulfonic acid, a strong electrophile, leads to the introduction of a sulfonyl chloride group at the meta-position of the phenyl substituent, which is conjugated to the deactivating quinoxaline 1,4-dioxide nucleus. nih.gov

Direct electrophilic substitution on the benzene ring of the quinoxaline 1,4-dioxide core itself, such as nitration or halogenation, requires harsh conditions. For example, the nitration of sulfanilamide (B372717) derivatives containing the quinoxaline 1,4-dioxide scaffold was achieved using a mixture of concentrated nitric and sulfuric acids at low temperatures. nih.gov This indicates that the benzene part of the quinoxaline system can undergo electrophilic substitution, although its reactivity is significantly reduced by the electron-withdrawing nature of the N-oxidized pyrazine ring. nih.govuomustansiriyah.edu.iq

Table 3: Electrophilic Substitution Reactions on Quinoxaline 1,4-Dioxide Derivatives

| Substrate | Reagent | Reaction Type | Product | Reference |

| 3-Phenylquinoxaline-2-carbonitrile 1,4-dioxide | Chlorosulfonic acid, then NH₃ | Electrophilic Aromatic Substitution (Sulfonamidation) | Derivative with a sulfamide (B24259) group at the meta-position of the phenyl ring | nih.gov |

| Acetamidobenzofuroxan derivative | Conc. HNO₃, Conc. H₂SO₄ | Electrophilic Aromatic Substitution (Nitration) | Nitro-substituted acetamidobenzofuroxan | nih.gov |

| Benzene | Nitric acid, Sulfuric acid | Nitration | Nitrobenzene | byjus.com |

| Benzene | Fuming Sulfuric acid | Sulfonation | Benzenesulfonic acid | byjus.com |

| Benzene | Halogen, Lewis Acid | Halogenation | Aryl halide | byjus.com |

Ring Transformations and Cleavage Reactions

The quinoxaline 1,4-dioxide ring system can undergo transformations leading to the formation of new heterocyclic structures or ring cleavage under certain conditions. These reactions often involve the N-oxide groups, which can be reduced or participate in rearrangements. nih.gov

Deoxygenation of the N-oxide groups is a common transformation, often occurring under basic conditions, or upon treatment with nucleophiles or acid halides. nih.gov This reduction is a valuable synthetic tool for accessing quinoxaline derivatives from their 1,4-dioxide precursors. mdpi.com

Ring transformations can also occur. For example, the reaction of 2-(ethoxycarbonyl)-3-formyl quinoxaline 1,4-dioxide with thiocarbohydrazide (B147625) under reflux conditions leads to the formation of a pyridazino[4,5-b]quinoxaline (B102560) derivative, demonstrating a significant structural rearrangement and the building of a new fused ring system. nih.gov

Furthermore, decarboxylation represents a form of side-chain transformation that can alter the core structure's substitution pattern. Quinoxaline-2-carboxylic acid 1,4-dioxides are known to be unstable and can easily undergo decarboxylation upon heating. mdpi.com For instance, heating 3-methylquinoxaline-2-carboxylic acid 1,4-dioxide in propanol (B110389) results in the formation of 3-methylquinoxaline 1,4-dioxide. mdpi.com

Another significant reaction is the Curtius rearrangement, which can be used to synthesize 2-amino derivatives of quinoxaline 1,4-dioxide from the corresponding carboxylic acid azides. nih.gov This involves the rearrangement of an acyl azide (B81097) to an isocyanate, which can then be trapped by alcohols or amines to yield carbamates or ureas, respectively. nih.gov

Structure Activity Relationship Sar Studies and Derivative Chemistry

Design Principles for Quinoxaline (B1680401) 1,4-Dioxide Derivatives

The design of quinoxaline 1,4-dioxide derivatives is guided by several key principles aimed at optimizing their therapeutic potential. A fundamental aspect is the recognition that the 1,4-di-N-oxide moiety is often crucial for biological activity, acting as a pharmacophore. nih.govfrontiersin.orgnih.gov These N-oxide groups can be bioreduced in hypoxic environments, a characteristic exploited in the design of hypoxia-selective anticancer agents. nih.govnih.gov

The synthetic accessibility of the quinoxaline 1,4-dioxide core, primarily through the Beirut reaction involving the cyclization of benzofuroxans with enols or enamines, provides a robust platform for introducing a wide range of substituents at various positions of the heterocyclic ring. nih.govmdpi.com This allows for the systematic exploration of the chemical space to modulate pharmacokinetic and pharmacodynamic properties.

Key design strategies include:

Introduction of substituents at the 2 and 3-positions: The presence of groups at these positions significantly influences the biological activity. For instance, a methyl group at the 3-position has been identified as favorable for antitubercular activity. nih.govnih.gov

Modification of the benzene (B151609) ring (positions 5, 6, 7, and 8): Substituents on the benzene portion of the quinoxaline ring can fine-tune the electronic properties and solubility of the compounds, which in turn affects their biological efficacy. frontiersin.orgnih.gov

Hybridization with other pharmacophores: Incorporating other biologically active moieties, such as amino acids or sulfonamides, into the quinoxaline 1,4-dioxide scaffold is a common strategy to develop hybrid molecules with enhanced or dual activity. rsc.orgmdpi.com

Structural optimization for target-specific interactions: Guided by in silico modeling and SAR data, derivatives are designed to optimize interactions with specific biological targets, such as enzymes or receptors. frontiersin.orgnih.gov For example, designing derivatives to fit into the active site of enzymes like DNA gyrase in Mycobacterium tuberculosis has been a successful approach. nih.gov

Influence of Substituents on Chemical Reactivity and Molecular Properties

The chemical reactivity and molecular properties of quinoxaline 1,4-dioxide derivatives are highly dependent on the nature and position of the substituents on the heterocyclic ring. These modifications can alter the electron distribution within the molecule, affecting its reactivity, stability, and ultimately, its biological activity.

Effects of Electron-Withdrawing and Electron-Donating Groups

The electronic nature of substituents plays a pivotal role in the chemical behavior of quinoxaline 1,4-dioxides. The N-oxide fragments themselves are electron-withdrawing, which facilitates nucleophilic substitution reactions on the quinoxaline nucleus. nih.gov

Electron-withdrawing groups (EWGs) , such as halogens (F, Cl), trifluoromethyl (CF3), and cyano (CN) groups, when attached to the quinoxaline ring, generally increase the reactivity towards nucleophiles and make the molecule more susceptible to reduction. nih.govresearchgate.net For instance, substituting the quinoxaline ring at positions C-3 or C-7 with an EWG leads to a positive shift in the reduction potential, making the reduction process more facile. researchgate.net The presence of EWGs at the 7-position is often preferred for antitubercular activity. nih.gov Similarly, the presence of a halogen atom or a sulfonamide group on the phenyl ring of quinoxaline-2-carbonitrile 1,4-dioxides has been shown to be favorable for cytotoxic activity against cancer cell lines. rsc.orgrsc.org However, having two EWGs at positions 2 and 3 can increase the tendency for deoxygenation. nih.gov

Electron-donating groups (EDGs) , such as methyl (CH3) and methoxy (B1213986) (OCH3) groups, have the opposite effect. They decrease the ease of reduction, causing a negative shift in the reduction potential. researchgate.net While in some cases EDGs can reduce biological activity, their strategic placement can also be beneficial. For example, a methyl group at the 3-position is considered a good option for antitubercular activity. nih.govmdpi.com However, studies have also shown that electron-donating substituents at position 7 can reduce the potency of certain derivatives by an order of magnitude. mdpi.com

Impact of Halogenation on Electronic Structure

Halogenation of the quinoxaline 1,4-dioxide scaffold is a widely used strategy to modulate its electronic structure and biological activity. The introduction of halogen atoms, being highly electronegative, significantly alters the electron density distribution across the molecule.

The substitution of fluorine atoms on the quinoxaline or benzofuroxan (B160326) rings has been shown to influence the course of subsequent reactions. For example, fluorine atoms can be unexpectedly substituted by methoxy groups under certain conditions. nih.gov Halogenation can fine-tune the frontier molecular orbital energy levels (HOMO/LUMO). nih.gov This, in turn, can affect the intermolecular interactions and molecular packing, which are crucial for the performance of these materials in applications like organic solar cells. nih.gov

In the context of biological activity, the presence of a halogen atom at position 7 of the quinoxaline ring is often considered critical for anti-leishmanial and antitubercular activities. mdpi.comnih.gov For instance, 7-chloro substitution has been associated with enhanced antibacterial activity. nih.gov The introduction of a halogen at the para-position of a benzene ring at position 3 of quinoxaline-2-carbonitrile 1,4-dioxides can slightly decrease the inhibitory activity against certain carbonic anhydrase isoforms. rsc.org

Correlation of Structural Modifications with In Vitro Biological Activity

The systematic modification of the 2,3-dimethylquinoxaline (B146804) 1,4-dioxide core has led to the discovery of derivatives with a broad spectrum of in vitro biological activities. The SAR studies have been instrumental in identifying key structural features responsible for these activities.

Modulation of Antimicrobial Activity (e.g., Antibacterial, Antifungal, Antitubercular)

Quinoxaline 1,4-dioxides have long been recognized for their potent antimicrobial properties. frontiersin.orgnih.gov The two N-oxide groups are generally considered essential for this activity. nih.gov

Antibacterial Activity: Derivatives of quinoxaline 1,4-dioxide have shown strong activity against a range of bacteria, including Bacteroides fragilis. nih.govcapes.gov.br The presence of a methyl group at the 3-position and a chlorine atom at the 6- or 7-position on the quinoxaline ring often enhances antibacterial activity, while electron-donor groups tend to reduce it. nih.govmdpi.com For example, 2-phenylsulfonyl-substituted quinoxaline 1,4-dioxides have demonstrated high activity against Enterococcus faecalis and Enterococcus faecium. mdpi.com

Antifungal Activity: Certain quinoxaline 1,4-dioxide derivatives have exhibited significant antifungal activity. For instance, 2-chlorinated derivatives have shown high activity against Candida spp. mdpi.com Additionally, water-soluble 3-trifluoromethyl derivatives have demonstrated high antifungal activity comparable to amphotericin B against C. albicans and M. canis. mdpi.com The introduction of a piperazine (B1678402) residue, however, was found to negatively affect the antimicrobial properties in this series. mdpi.com

Antitubercular Activity: The quinoxaline 1,4-dioxide scaffold is a promising framework for the development of new antituberculosis drugs. researchgate.netnih.gov SAR analysis indicates that a carboxylate group at the 2-position and an electron-attracting group, such as a halogen, at the 7-position are preferred for antitubercular activity. nih.gov A methyl group at the 3-position is also beneficial. nih.gov The replacement of a nitrile group at position 2 with a carboxamide, acyl, or carboxyl group has been shown to increase inhibitory potency and reduce cytotoxicity. mdpi.com

| Compound/Derivative Series | Modification | Target Organism | Observed Activity | Reference |

|---|---|---|---|---|

| 2-Phenylsulfonyl-substituted quinoxaline 1,4-dioxides | Phenylsulfonyl group at C2 | Enterococcus faecalis, Enterococcus faecium | High activity (MIC 0.4-1.9 µg/mL) | mdpi.com |

| 2-Chlorinated quinoxaline 1,4-dioxides | Chlorine at C2 | Candida spp. | High antifungal activity (MIC 0.39–0.78 μg/mL) | mdpi.com |

| 3-Trifluoromethylquinoxaline 1,4-dioxides | CF3 at C3 | C. albicans, M. canis | High antifungal activity, comparable to amphotericin B | mdpi.com |

| Quinoxaline-2-carboxylate 1,4-dioxides | Carboxylate at C2, Halogen at C7 | Mycobacterium tuberculosis | Preferred for antitubercular activity | nih.gov |

| 3-Methyl-2-phenylthioquinoxaline 1,4-dioxides | Methyl at C3, Phenylthio at C2 | Mycobacterium tuberculosis | Good activity (MIC 0.39-0.78 µg/mL) | researchgate.net |

Investigation of Antimalarial and Antiparasitic Activity

Beyond antimicrobial applications, quinoxaline 1,4-dioxide derivatives have emerged as promising candidates for the treatment of parasitic diseases, including malaria and leishmaniasis. nih.govfrontiersin.org

Antimalarial Activity: Several series of quinoxaline 1,4-dioxides have demonstrated significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. mdpi.comnih.gov SAR studies have revealed that for 3-phenyl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives, the best activity was observed with non-substituted derivatives at positions 6 and 7 of the aromatic ring. nih.gov In another series, the presence of a halogen at position 7 was found to increase antiplasmodial activity. nih.gov

Antiparasitic Activity (Leishmaniasis, Trypanosomiasis, etc.): Quinoxaline 1,4-dioxides have shown potent activity against various protozoan parasites. For leishmaniasis, the presence of a halogen atom at position 7 of the quinoxaline ring has been identified as a critical factor for activity. mdpi.com In contrast, electron-donating substituents at this position were found to decrease potency. mdpi.com Certain ester derivatives of quinoxaline-7-carboxylate 1,4-di-N-oxide have shown promising activity against Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica. tandfonline.com For instance, specific derivatives have been identified as potent inhibitors of Leishmania infantum and Leishmania amazonensis. nih.gov

| Compound/Derivative Series | Modification | Target Organism | Observed Activity | Reference |

|---|---|---|---|---|

| 3-Phenyl-quinoxaline-2-carbonitrile 1,4-di-N-oxides | Unsubstituted at C6 and C7 | Plasmodium falciparum | Best antimalarial activity in the series | nih.gov |

| Amide derivatives of quinoxaline 1,4-di-N-oxide | Halogen at C7 | Plasmodium falciparum | Increased antiplasmodial activity | nih.gov |

| Quinoxaline 1,4-dioxides | Halogen at C7 | Leishmania spp. | Critical for anti-leishmaniasis activity | mdpi.com |

| 2,6-dimethyl-3-f-quinoxaline 1,4-dioxide | Dimethyl at C2, C6 | Leishmania peruviana | Most active in its series (IC50 = 8.9 µM) | nih.gov |

| Piperazine linked QdNO (R = cyclohexyl) | Piperazine at C7, cyclohexyl substituent | Leishmania infantum | Best antileishmanial activity in its series (IC50 = 2.5 µM) | nih.gov |

| Piperazine linked QdNO (R = 3-chloropropyl) | Piperazine at C7, 3-chloropropyl substituent | Leishmania amazonensis | Best antileishmanial activity in its series (IC50 = 0.7 µM) | nih.gov |

| Ester of quinoxaline-7-carboxylate 1,4-di-N-oxide (T-167) | Ester at C7 | Giardia lamblia | Best giardicidal activity (IC50 = 25.53 nM) | tandfonline.com |

| Ester of quinoxaline-7-carboxylate 1,4-di-N-oxide (T-142) | Ester at C7 | Entamoeba histolytica | Best amoebicidal activity (IC50 = 9.20 nM) | tandfonline.com |

| Ester of quinoxaline-7-carboxylate 1,4-di-N-oxide (T-143) | Ester at C7 | Trichomonas vaginalis | Best trichomonacidal activity (IC50 = 45.20 nM) | tandfonline.com |

Studies on Selective Cytotoxicity in Hypoxic Cells

The selective toxicity of quinoxaline 1,4-dioxides (QdNOs) towards hypoxic cells, which are commonly found in solid tumors and are resistant to conventional therapies, is a significant area of research. Studies have demonstrated that various QdNOs exhibit 50- to 100-fold greater cytotoxicity to cancer cells under hypoxic conditions compared to normal oxygen (oxic) conditions. This selective action is quantified by the hypoxia cytotoxicity ratio (HCR), which is the ratio of equitoxic concentrations of the drug under aerobic versus anoxic conditions.

The structure of the quinoxaline 1,4-dioxide core and the nature of its substituents are crucial determinants of its hypoxia-selective cytotoxicity. Research on a series of diversely substituted QdNOs has revealed a clear structure-function relationship. For instance, the 2-benzoyl-3-phenyl-6,7-dichloro derivative of QdNO (DCQ) has been identified as a particularly potent and highly selective cytotoxin in hypoxic environments. The presence of chlorine atoms at the C-6 and C-7 positions is hypothesized to play a significant role in this enhanced selective cytotoxicity, as the non-chlorinated analog, the 2-benzoyl-3-phenyl derivative (BPQ), shows considerably lower potency.

In contrast, derivatives with smaller alkyl and acyl groups, such as the 2-aceto-3-methyl and the 2,3-tetramethylene (TMQ) derivatives of QdNO, are substantially less cytotoxic under hypoxic conditions and exhibit lower HCR values. These findings underscore the importance of the substitution pattern on the quinoxaline ring for achieving potent and selective anti-tumor activity in the challenging hypoxic microenvironment of solid tumors.

Table 1: Hypoxia-Selective Cytotoxicity of Quinoxaline 1,4-Dioxide Derivatives

| Compound Derivative | Hypoxia Potency (µM) | Hypoxia Cytotoxicity Ratio (HCR) |

| 2-benzoyl-3-phenyl-6,7-dichloro-QdNO (DCQ) | 1 | 100 |

| 2-benzoyl-3-phenyl-QdNO (BPQ) | 20 | 40 |

| 2-aceto-3-methyl-QdNO | Less cytotoxic | 8.5 |

| 2,3-tetramethylene-QdNO (TMQ) | Least cytotoxic | 6.5 |

Mechanistic Hypotheses for In Vitro Biological Action (e.g., Topoisomerase II inhibition)

The precise molecular mechanisms underlying the biological activity of 2,3-dimethylquinoxaline 1,4-dioxide and its derivatives are the subject of ongoing investigation. One of the prominent hypotheses centers on the inhibition of topoisomerase II (Topo II), an essential enzyme for cell proliferation. Topo II enzymes resolve topological problems in DNA, such as supercoiling, knotting, and tangling, by creating transient double-strand breaks, allowing another DNA segment to pass through, and then resealing the break. cuni.czca.gov This function is critical during DNA replication and chromosome segregation. cuni.czresearchgate.net

Inhibitors of Topo II are broadly classified into two categories: Topo II poisons and catalytic inhibitors. ca.govnih.gov Topo II poisons, such as etoposide (B1684455) and doxorubicin, stabilize the transient covalent complex between the enzyme and the cleaved DNA. nih.gov This leads to the accumulation of DNA double-strand breaks, which can trigger cell cycle arrest and apoptosis. nih.gov Catalytic inhibitors, on the other hand, prevent the enzyme from binding to DNA or block its ATPase activity, thereby inhibiting its function without stabilizing the DNA-enzyme complex. ca.govfrontiersin.org

Given that quinoxaline 1,4-dioxides are known to possess antibacterial properties through the inhibition of microbial DNA synthesis, it is plausible that their anticancer activity involves a similar interaction with DNA or related enzymes in mammalian cells. The hypothesis that these compounds may act as Topo II inhibitors is compelling. Interference with Topo II function would disrupt DNA replication and transcription, leading to the observed cytotoxic effects. Some quinoxaline derivatives have been shown to arrest cells in the G2/M phase of the cell cycle, which is consistent with the cellular response to DNA damage or replication stress often induced by Topo II inhibitors. Further research is required to definitively characterize the interaction of this compound derivatives with Topo II and to determine whether they function as poisons or catalytic inhibitors.

Computational Tools in Derivative Design and SAR Analysis

Computational chemistry has become an indispensable tool in the design of novel derivatives of this compound and in the analysis of their structure-activity relationships (SAR). Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are employed to predict the biological activity of new compounds and to understand their interactions with molecular targets at the atomic level.

2D and 3D-QSAR studies are used to establish a mathematical relationship between the physicochemical properties of a series of compounds and their biological activity. For instance, 2D-QSAR models have been developed for quinoxaline derivatives to predict their anticancer activity against specific cell lines. nih.gov These models use descriptors that encode the two-dimensional structure of the molecules. More advanced 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide a three-dimensional representation of the steric, electrostatic, and hydrophobic fields of the molecules. mdpi.com The resulting contour maps from these analyses can guide the modification of the lead compound to enhance its activity by suggesting where to add or remove certain chemical groups. mdpi.com

Molecular docking is another powerful computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. This method is instrumental in elucidating the potential mechanism of action of quinoxaline 1,4-dioxide derivatives. For example, docking studies have been used to investigate the binding of quinoxaline analogs to the active sites of enzymes like β-tubulin and topoisomerase II, providing insights into the specific amino acid residues involved in the interaction. researchgate.netnih.gov By simulating the binding of newly designed derivatives to a target protein, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity and, consequently, the highest potential for biological activity. These computational approaches accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Electronic Structure and Bonding

Computational chemistry offers a powerful lens for examining the distribution of electrons and the nature of chemical bonds within a molecule. For 2,3-Dimethylquinoxaline (B146804) 1,4-dioxide, both Density Functional Theory (DFT) and ab initio methods have been applied to understand its fundamental characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a popular and versatile computational method for investigating the electronic structure of many-body systems, including complex molecules like quinoxaline (B1680401) derivatives. DFT calculations have been instrumental in studying 2,3-Dimethylquinoxaline 1,4-dioxide and related compounds.

These methods have been successfully used to estimate the gas-phase enthalpies of formation and to compute the first, second, and mean N-O bond dissociation enthalpies. The results obtained from DFT calculations, particularly using the B3LYP functional with basis sets like 6-311+G(2d,2p), have shown excellent agreement with experimental thermochemical data. This consistency validates the use of DFT for predicting the energetic properties of this class of molecules. mdpi.com

Furthermore, DFT is employed to understand the electronic factors that govern the biological activity of quinoxaline 1,4-dioxides. The presence of electron-withdrawing substituents is known to increase antibacterial activity, a phenomenon that can be rationalized through DFT. mdpi.com These substituents facilitate the bioreduction process, a key step in their mechanism of action, by altering the electronic properties of the quinoxaline ring system. mdpi.com In silico studies on related quinoxaline 1,4-dioxides have also used computational approaches to investigate their binding to biological targets like mycobacterial DNA gyrase. nih.gov

Ab Initio Methods for Molecular Geometry and Energy

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, have been utilized to study quinoxaline 1,4-dioxides. Unconstrained geometry optimizations using ab initio calculations have revealed how steric hindrance from substituents affects the extended delocalization within the molecule. researchgate.net These geometric and electronic effects are directly correlated with trends observed in the mean N-O bond dissociation enthalpies, demonstrating the predictive power of these methods in linking molecular structure to energetic properties. researchgate.net

Thermochemical Properties and Energetic Analysis

The stability of this compound is defined by its thermochemical properties, such as its enthalpies of formation and sublimation, and the strength of its chemical bonds, particularly the N-O bonds which are crucial to its reactivity.

Enthalpies of Formation and Sublimation

The standard molar enthalpy of formation (ΔfH°(g)) in the gaseous state and the enthalpy of sublimation (ΔsubH°) are key indicators of a molecule's energetic stability. For derivatives of quinoxaline 1,4-dioxide, these values have been determined through a combination of experimental techniques and theoretical calculations. Experimental values for the standard molar enthalpies of formation are derived from the enthalpies of combustion of the crystalline solids, measured by methods like rotating-bomb combustion calorimetry, and their enthalpies of sublimation, measured using Calvet microcalorimetry.

The National Institute of Standards and Technology (NIST) provides a value for the enthalpy of sublimation for this compound. nist.gov

| Property | Value | Units | Method |

|---|---|---|---|

| Enthalpy of Sublimation (ΔsubH°) | 124.4 ± 2.7 | kJ/mol | C |

N-O Bond Dissociation Enthalpies

The N-oxide functional groups are critical to the biological activity of quinoxaline 1,4-dioxides. The strength of the nitrogen-oxygen (N-O) bonds, quantified by the bond dissociation enthalpy (BDE), is therefore of significant interest. The stepwise removal of the two oxygen atoms corresponds to the first and second N-O bond dissociation enthalpies.

Theoretical calculations have been employed to determine these BDEs, and the results align well with experimental findings. mdpi.com For a series of quinoxaline 1,4-dioxide derivatives, the mean (N-O) bond dissociation enthalpies have been derived from their experimentally determined standard molar enthalpies of formation. Studies on related compounds show that substituents on the quinoxaline ring can influence these values. For instance, the introduction of a chloro substituent on the benzene (B151609) ring of this compound has been investigated to evaluate its effect on the N–O BDEs. Generally, halogen substitutions at the same position have been found to have minimal influence on the computed (N–O) bond dissociation enthalpies.

| Compound | Mean D(N-O) (kJ mol⁻¹) |

|---|---|

| Quinoxaline 1,4-dioxide | 255.8 ± 2.0 |

| 2-Methylquinoxaline (B147225) 1,4-dioxide | 268.3 ± 4.9 |

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a vital tool for understanding the reaction mechanisms of quinoxaline 1,4-dioxides. A primary mechanism of action for their antibacterial effects involves bioreductive activation. researchgate.net It is understood that under hypoxic (low oxygen) conditions, these compounds undergo a one-electron reduction by cellular reductases to form a radical anion. nih.gov This radical species is capable of causing significant DNA damage, leading to cell death. nih.govresearchgate.net

Computational studies can model this process by calculating electron affinities and mapping the potential energy surface of the reduction reaction. The presence of electron-withdrawing groups on the quinoxaline ring is known to enhance bioactivity. mdpi.com Modeling can explain this by showing how these groups stabilize the resulting radical anion, making the reduction process more favorable. Recent in silico studies have explored the docking of quinoxaline 1,4-dioxides into the active sites of enzymes like mycobacterial DNA gyrase, suggesting a potential target for their DNA-damaging action. nih.gov

Beyond their biological activity, computational methods can also be applied to understand synthetic reactions. For example, the synthesis of drugs like Dioxidine involves the bromination of the methyl groups of this compound. nih.gov Reaction modeling could elucidate the mechanism of this and other transformations, such as oxidation reactions or photoinduced rearrangements, helping to optimize reaction conditions and predict product formation. nih.gov

Transition State Analysis and Energy Barriers

While specific computational studies detailing the transition state analysis for reactions of this compound are not extensively documented in publicly available literature, the principles of such analyses can be understood from studies on related heterocyclic compounds. Transition state theory is fundamental to understanding the kinetics of a chemical reaction. A transition state represents the highest energy point along the reaction coordinate, and the energy difference between the reactants and the transition state is the activation energy barrier.

For this compound, a key reaction is the bromination of the methyl groups to form 2,3-bis(bromomethyl)quinoxaline (B1328767) 1,4-dioxide, a precursor to the antibacterial drugs quinoxidine (B158214) and dioxidine. mdpi.com A computational study of this reaction would involve mapping the potential energy surface for the hydrogen abstraction from the methyl group by a bromine radical and the subsequent reaction with a bromine molecule. Density Functional Theory (DFT) calculations would be employed to locate the transition state structures for each step of the radical substitution reaction. The calculated energy barriers would provide a quantitative measure of the reaction rate.

In a broader context, computational studies on other quinoxaline derivatives and heterocyclic N-oxides have been performed. For instance, DFT calculations are used to determine the thermodynamics and transition states for various chemical transformations. youtube.comresearchgate.net These studies often reveal that the energy barriers are influenced by the nature of substituents on the quinoxaline ring system.

Thermochemical data from combined experimental and computational studies have provided the gas-phase standard molar enthalpy of sublimation for this compound, which is a critical parameter for understanding its energetic properties. nist.gov

Table 1: Experimental Enthalpy of Sublimation for this compound

| Quantity | Value | Units | Method | Reference |

| ΔsubH° | 124.4 ± 2.7 | kJ/mol | C | Ribeiro da Silva, Gomes, et al., 2004 nist.gov |

This table is interactive. Click on the headers to sort.

Prediction of Regioselectivity

Regioselectivity refers to the preference of a chemical reaction to occur at one position over another. Computational methods are instrumental in predicting the regioselectivity of reactions involving complex molecules like this compound. Although specific studies on the regioselectivity of this compound are not readily found, the methodologies applied to similar systems are illustrative.

For electrophilic or nucleophilic attack on the quinoxaline ring system, DFT calculations can be used to determine the most likely sites of reaction. This is often achieved by analyzing various reactivity indices, such as the Fukui functions or the distribution of the electrostatic potential on the molecular surface. For instance, in reactions involving the aromatic ring, these calculations would predict whether substitution is more likely to occur at the 5, 6, 7, or 8 positions.

In the case of reactions involving the substituents, such as the methyl groups, computational models can help understand the relative reactivity of the C-H bonds. While the two methyl groups at the 2 and 3 positions are chemically equivalent in the parent molecule, their reactivity could be differentiated in substituted derivatives, leading to questions of regioselectivity.

Molecular Docking and Dynamics Simulations (Focused on Chemical Interactions)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques to study the interactions between a small molecule, such as this compound, and a biological macromolecule, typically a protein or DNA. These methods are crucial in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor. While specific docking studies for this compound are not widely published, studies on other quinoxaline derivatives have demonstrated their potential as inhibitors of various enzymes. nih.govijcce.ac.irijcce.ac.ir In a typical docking study involving this compound, the 3D structure of the compound would be placed into the binding site of a target protein. A scoring function is then used to estimate the binding energy for different binding poses, with lower scores generally indicating a more favorable interaction. The analysis of the best-docked pose reveals key chemical interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein.

Molecular Dynamics Simulations

Molecular dynamics simulations provide a dynamic picture of the ligand-receptor complex over time. mdpi.com Starting from a docked pose, an MD simulation would solve Newton's equations of motion for all atoms in the system, allowing the observation of conformational changes and the stability of the interactions. For this compound, an MD simulation could reveal how the molecule and its surrounding water molecules behave within the active site of an enzyme, providing insights into the stability of the binding and the role of solvent in the interaction. 193.6.1mdpi.com These simulations can also be used to calculate the free energy of binding, which is a more rigorous predictor of binding affinity than docking scores. The biological activity of quinoxaline 1,4-dioxides is often linked to their ability to be bioreduced, a process that can lead to the generation of reactive oxygen species and DNA damage. researchgate.net MD simulations could be employed to study the interaction of this compound with DNA and the enzymes involved in its reductive activation.

Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy Proton (¹H) NMR spectroscopy of 2,3-Dimethylquinoxaline (B146804) 1,4-dioxide is expected to show distinct signals for the methyl and aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the N-oxide groups, which deshields adjacent protons, causing them to appear at a lower field (higher ppm) compared to the parent 2,3-dimethylquinoxaline.

Aromatic Protons: The protons on the benzene (B151609) ring (H-5, H-6, H-7, H-8) would likely appear as a complex multiplet system due to spin-spin coupling. The protons closer to the N-oxide groups (H-5 and H-8) are expected to be shifted further downfield than H-6 and H-7.

Methyl Protons: The two methyl groups at the C-2 and C-3 positions are chemically equivalent due to the molecule's symmetry and would therefore appear as a single, sharp singlet. This signal would be expected in the upfield region of the spectrum.

¹³C NMR Spectroscopy Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, where each unique carbon atom gives a distinct peak. mdpi.com

For 2,3-Dimethylquinoxaline 1,4-dioxide, the following signals are anticipated:

Aromatic Carbons: The benzene ring carbons would show several signals in the aromatic region (typically 110-160 ppm). The carbons directly bonded to the pyrazine (B50134) ring (C-4a and C-8a) and those adjacent to the nitrogen atoms would be significantly affected by the N-oxide groups.

Quinoxaline (B1680401) Carbons: The carbons of the pyrazine ring (C-2 and C-3) would be highly deshielded due to the attached electronegative nitrogen and oxygen atoms, appearing at a low field.

Methyl Carbons: The carbons of the two equivalent methyl groups would appear as a single signal in the upfield region (typically 10-30 ppm).

A study on related 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides confirmed the position of substituents by analyzing the increment values for the chemical shifts in the ¹³C-NMR spectra, highlighting the utility of this technique in structural confirmation of this class of compounds. nih.gov

¹⁵N NMR Spectroscopy Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for studying nitrogen-containing heterocycles, although it is less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus. chemicalbook.com The chemical shifts in ¹⁵N NMR are very sensitive to the electronic environment of the nitrogen atom. chemicalbook.com

For this compound, two key nitrogen environments are present. The formation of the N-oxide results in a significant change in the chemical shift of the nitrogen atoms compared to the parent quinoxaline. This large shift difference is a clear indicator of N-oxide formation. chemicalbook.com The ¹⁵N chemical shifts for N-oxides typically appear in a distinct region of the spectrum, allowing for unambiguous identification. chemicalbook.com

| Nucleus | Expected Chemical Shift Range (ppm) | Notes |

| ¹H | Aromatic: ~7.5-8.5 ppm, Methyl: ~2.5-3.0 ppm | Aromatic protons form a complex multiplet; methyl protons appear as a singlet. |

| ¹³C | Aromatic/Quinoxaline: ~120-150 ppm, Methyl: ~15-25 ppm | Signals are sharp singlets in a proton-decoupled spectrum. |

| ¹⁵N | Expected downfield shift upon N-oxidation | Highly sensitive to the electronic environment of the nitrogen atoms. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₀H₁₀N₂O₂), the exact molecular weight is 190.1986 g/mol . nist.gov

Upon ionization in the mass spectrometer, the molecular ion ([M]⁺) is formed. This ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can help to identify the molecule.

Expected fragmentation pathways for this compound include:

Loss of Oxygen: A common fragmentation pathway for N-oxides is the loss of an oxygen atom, which would result in a fragment ion with a mass-to-charge ratio (m/z) of [M-16]⁺. Successive loss of the second oxygen atom would lead to a fragment at [M-32]⁺, corresponding to the 2,3-dimethylquinoxaline cation.

Loss of a Methyl Group: Cleavage of a methyl radical (•CH₃) would produce a fragment at [M-15]⁺.

Ring Fragmentation: The quinoxaline ring system itself can undergo fragmentation, leading to a complex pattern of smaller ions.

The analysis of these fragmentation patterns is crucial for confirming the identity of the compound and distinguishing it from its isomers.

| Ion | m/z (Expected) | Identity |

| [C₁₀H₁₀N₂O₂]⁺ | 190 | Molecular Ion |

| [C₁₀H₁₀N₂O]⁺ | 174 | [M-O]⁺ |

| [C₉H₇N₂O₂]⁺ | 175 | [M-CH₃]⁺ |

| [C₁₀H₁₀N₂]⁺ | 158 | [M-2O]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is a rapid and effective method for identifying the functional groups present in a compound.

Key expected vibrational modes for this compound include:

N-O Stretching: The N-oxide functional group typically exhibits a strong absorption band in the region of 1200-1350 cm⁻¹. This is a key diagnostic peak for confirming the presence of the N-oxide moieties.

Aromatic C-H Stretching: The stretching of the C-H bonds on the benzene ring usually appears as a series of weak to medium bands above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the methyl groups will show stretching vibrations just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring and the carbon-nitrogen double bonds in the pyrazine ring occur in the 1400-1650 cm⁻¹ region.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| N-O | 1200-1350 | Stretching |

| Aromatic C-H | 3000-3100 | Stretching |

| Aliphatic C-H | 2850-2960 | Stretching |

| C=C / C=N | 1400-1650 | Ring Stretching |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions.

For this compound, an X-ray crystallographic study would provide valuable information on:

The planarity of the quinoxaline ring system.

The geometry of the N-oxide groups and their orientation relative to the ring.

The packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or π-π stacking.

A hypothetical table of crystallographic data is presented below to illustrate the type of information obtained from such an analysis.

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Volume (V) | ų |

| Z | Number of molecules per unit cell |

| Calculated Density (ρ) | g/cm³ |

Chromatographic Methods for Purification and Analysis (e.g., TLC, HPLC)

Chromatographic techniques are essential for the purification and analysis of chemical compounds. They work by separating the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC) TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. chemicalbook.com For this compound, TLC on silica (B1680970) gel plates with a suitable solvent system (e.g., a mixture of petroleum ether and ethyl acetate) would allow for its separation from starting materials and byproducts. The separated spots can be visualized under UV light. chemicalbook.com

High-Performance Liquid Chromatography (HPLC) HPLC is a powerful technique used for the separation, identification, and quantification of compounds. It utilizes a high-pressure pump to pass the solvent through a column packed with a solid adsorbent material. An HPLC method coupled with a tandem mass spectrometer (UHPLC-MS/MS) has been developed for the determination of various quinoxaline 1,4-dioxides in biological matrices, demonstrating the applicability of this technique for the sensitive and selective analysis of these compounds. nist.gov

| Technique | Stationary Phase | Mobile Phase (Example) | Application |

| TLC | Silica Gel | Petroleum Ether / Ethyl Acetate | Reaction monitoring, purity assessment |

| Column Chromatography | Silica Gel | Gradient of non-polar to polar solvents | Preparative purification |

| HPLC | C18 reversed-phase | Acetonitrile / Water with formic acid | Quantitative analysis, purity determination |

Advanced Chemical Applications and Research Horizons

Role as Building Blocks in Complex Organic Synthesis